![molecular formula C7H5ClN2S B13670682 6-(Chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13670682.png)
6-(Chloromethyl)thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a chloromethyl group at the 6-position. This compound is part of a broader class of thienopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 2-aminothiophene with formic acid or triethyl orthoformate to form the thieno[2,3-d]pyrimidine core . The chloromethyl group can then be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and in-line purification systems can further enhance the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Chloromethyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the thieno[2,3-d]pyrimidine core can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(Chloromethyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes involved in folate metabolism, which is crucial for DNA synthesis and repair. This inhibition can lead to the suppression of tumor cell proliferation and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Substituted Thieno[2,3-d]pyrimidines: These compounds share the thieno[2,3-d]pyrimidine core but have different substituents at the 6-position, such as phenyl, pyridine, or thiophene groups.
Thieno[3,2-d]pyrimidines: These compounds have a similar structure but differ in the position of the nitrogen atoms in the pyrimidine ring.
Uniqueness
6-(Chloromethyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C7H5ClN2S |
|---|---|
Poids moléculaire |
184.65 g/mol |
Nom IUPAC |
6-(chloromethyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H5ClN2S/c8-2-6-1-5-3-9-4-10-7(5)11-6/h1,3-4H,2H2 |
Clé InChI |
OZQDRXGNILFMMH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC2=NC=NC=C21)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


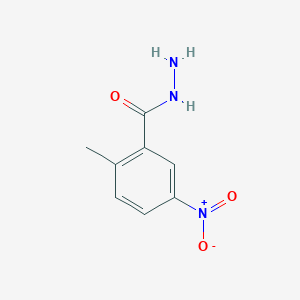
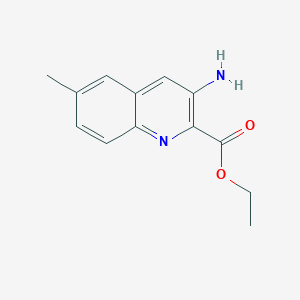
![6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13670609.png)
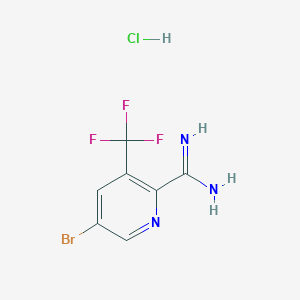
![6-Chloroisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13670620.png)


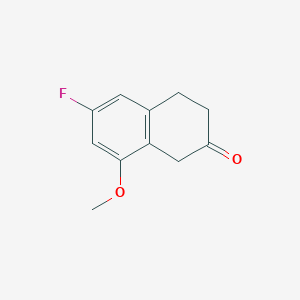
![Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13670645.png)

![1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13670671.png)
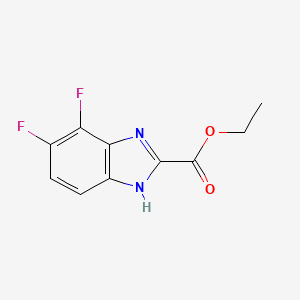
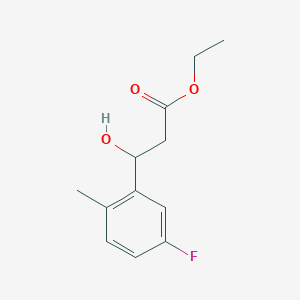
![2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670688.png)
